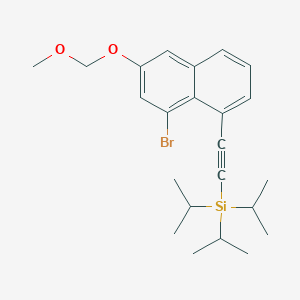
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is a complex organic compound that features a naphthalene core substituted with bromine, methoxymethoxy, and ethynyl groups, along with a triisopropylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multiple steps:
Bromination: The naphthalene core is first brominated to introduce the bromine atom at the 8-position.
Methoxymethoxylation: The 6-position of the naphthalene ring is then functionalized with a methoxymethoxy group.
Ethynylation: An ethynyl group is introduced at the 1-position of the naphthalene ring.
Triisopropylsilylation: Finally, the ethynyl group is protected with a triisopropylsilane moiety.
Each of these steps requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxymethoxylation: Using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH).
Ethynylation: Using ethynyl lithium or ethynyl magnesium bromide.
Triisopropylsilylation: Using triisopropylsilyl chloride (TIPS-Cl) and a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions.
化学反应分析
Types of Reactions
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under appropriate conditions.
Deprotection: The triisopropylsilane group can be removed to reveal the ethynyl group.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Deprotection: Using fluoride sources like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative.
科学研究应用
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of ((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and triisopropylsilane groups may play a role in enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of triisopropylsilane.
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)phenylsilane: Similar structure but with a phenylsilane group instead of triisopropylsilane.
Uniqueness
((8-Bromo-6-(methoxymethoxy)naphthalen-1-yl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which can provide steric protection and influence the compound’s reactivity and interactions. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C23H31BrO2Si |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
2-[8-bromo-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31BrO2Si/c1-16(2)27(17(3)4,18(5)6)12-11-19-9-8-10-20-13-21(26-15-25-7)14-22(24)23(19)20/h8-10,13-14,16-18H,15H2,1-7H3 |
InChI 键 |
IXNCXROHXUQOQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)OCOC)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















